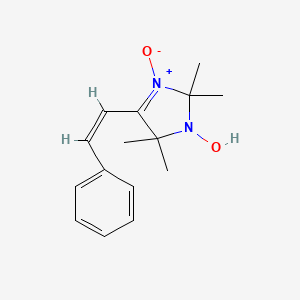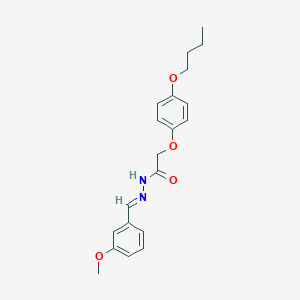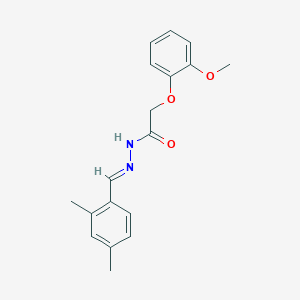
NoName
Descripción general
Descripción
NoName is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to target specific biochemical pathways within the body. This compound has been found to have a wide range of potential applications, from treating diseases to enhancing athletic performance. In
Mecanismo De Acción
The mechanism of action of NoName involves targeting specific enzymes and receptors within the body. It has been shown to modulate the activity of these targets, leading to changes in biochemical pathways and physiological processes. The precise mechanism of action of this compound is still being investigated, but it is believed to involve both direct and indirect effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. These changes can have a wide range of effects on the body, including reducing inflammation, improving glucose metabolism, and enhancing cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NoName has several advantages as a tool for scientific research. It is highly specific in its targeting of enzymes and receptors, allowing researchers to investigate specific pathways and processes. It is also relatively easy to synthesize and can be scaled up for large-scale production. However, there are also limitations to its use in lab experiments. This compound can be expensive to produce, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several potential future directions for research on NoName. One area of interest is its potential use in treating diseases such as cancer and diabetes. This compound has been shown to have promising effects in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in enhancing athletic performance. This compound has been shown to have effects on glucose metabolism and muscle function, making it a potential tool for athletes looking to improve their performance. Finally, research is needed to further elucidate the mechanism of action of this compound and its effects on various biochemical pathways within the body.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in the field of scientific research. Its potential applications are wide-ranging, from treating diseases to enhancing athletic performance. This compound has been extensively studied for its effects on various biochemical pathways within the body, and its mechanism of action is still being investigated. While there are advantages and limitations to its use in lab experiments, this compound has several potential future directions for research.
Aplicaciones Científicas De Investigación
NoName has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biochemical pathways within the body, making it a valuable tool for investigating the underlying mechanisms of disease and physiology. This compound has been used in studies on cancer, diabetes, inflammation, and neurodegenerative diseases, among others.
Propiedades
IUPAC Name |
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2)13(16(18)15(3,4)17(14)19)11-10-12-8-6-5-7-9-12/h5-11,19H,1-4H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQBAVNQKMXBM-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])/C=C\C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-methoxyphenoxy)acetate](/img/structure/B3868719.png)
![2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3868722.png)
![4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3868728.png)

![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868750.png)
![1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)
![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)
![3-[2-(4-fluorobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3868782.png)

![4-[acetyl(phenyl)amino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid](/img/structure/B3868798.png)
![2-hydroxy-4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3868803.png)